molecular formula C9H15NO2 B14615700 Spiro[4-azabicyclo[2.2.2]octane-2,4'-[1,3]dioxolane] CAS No. 60394-35-6

Spiro[4-azabicyclo[2.2.2]octane-2,4'-[1,3]dioxolane]

Cat. No.: B14615700
CAS No.: 60394-35-6
M. Wt: 169.22 g/mol
InChI Key: UFKMZGGTOQBHQL-UHFFFAOYSA-N
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Description

Spiro[1-azabicyclo[222]octane-3,4’-[1,3]dioxolane] is a compound that features a spirocyclic structure, which means it has two rings that share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[1-azabicyclo[2.2.2]octane-3,4’-[1,3]dioxolane] typically involves the reaction of a bicyclic amine with a suitable epoxide or dioxolane derivative. One common method involves the use of 1-azabicyclo[2.2.2]octane as a starting material, which is then reacted with an appropriate dioxolane compound under controlled conditions to form the spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory-scale synthesis, such as temperature, pressure, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Spiro[1-azabicyclo[2.2.2]octane-3,4’-[1,3]dioxolane] can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Spiro[1-azabicyclo[2.2.2]octane-3,4’-[1,3]dioxolane] has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Spiro[1-azabicyclo[2.2.2]octane-3,4’-[1,3]dioxolane] involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to fit into binding sites on these targets, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[1-azabicyclo[2.2.2]octane-3,2’-oxirane]
  • Spiro[1-azabicyclo[2.2.2]octane-3,5’-oxazolidin-2’-one]
  • Quinuclidine

Uniqueness

Spiro[1-azabicyclo[2.2.2]octane-3,4’-[1,3]dioxolane] is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

60394-35-6

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

spiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane]

InChI

InChI=1S/C9H15NO2/c1-3-10-4-2-8(1)9(5-10)6-11-7-12-9/h8H,1-7H2

InChI Key

UFKMZGGTOQBHQL-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C3(C2)COCO3

Origin of Product

United States

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